molecular formula C20H12O7 B12925505 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid

Cat. No.: B12925505
M. Wt: 364.3 g/mol
InChI Key: JLYWQGJZHMRTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic Acid, also known as Bis-Anhydro-Daunomycinone Carboxylic Acid, is a high-purity chemical compound supplied for use as a pharmaceutical reference standard . This compound, with the molecular formula C20H12O7 and a molecular weight of 364.31 g/mol, is critically important for analytical research and development, particularly in the field of quality control for active pharmaceutical ingredients (APIs) . Its primary application is in the analysis of anthracycline drugs, such as Doxorubicin, for which it serves as a specified impurity . Researchers utilize this standard extensively during analytical method development and validation (AMV), as well as for quality control (QC) activities supporting regulatory submissions like Abbreviated New Drug Applications (ANDA) and commercial manufacturing . By providing a well-characterized benchmark, it ensures consistency, accuracy, and reliability in the quantification of impurities, thereby helping to guarantee the safety and quality of pharmaceutical products. The product is intended for research use only and is not for diagnostic, therapeutic, or any other human use. It is recommended to store the material in a refrigerated environment at 2-8°C to maintain stability .

Properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

5,12-dihydroxy-7-methoxy-6,11-dioxotetracene-2-carboxylic acid

InChI

InChI=1S/C20H12O7/c1-27-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20(25)26)5-6-9(11)16(15)21/h2-7,21,23H,1H3,(H,25,26)

InChI Key

JLYWQGJZHMRTLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)O)C(=C3C2=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable tetracene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 5 and 12 positions using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxylation: Methoxy groups are introduced at the 7 position using methanol in the presence of an acid catalyst.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 2 position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted tetracene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid exhibits several biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals effectively. Its antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to neutralize reactive oxygen species (ROS) .
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Applications in Medicinal Chemistry

The unique structure of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid makes it a candidate for drug development:

  • Drug Design: Its ability to interact with biological targets suggests potential as a lead compound in the design of new pharmaceuticals aimed at treating oxidative stress-related diseases and cancers.
  • Pharmaceutical Formulations: The compound can be incorporated into formulations aimed at enhancing bioavailability and therapeutic efficacy due to its favorable solubility characteristics .

Applications in Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel materials:

  • Organic Photovoltaics: The compound's electronic properties make it suitable for use in organic solar cells. Its ability to absorb light and convert it into electricity can be harnessed for energy applications .
  • Dyes and Pigments: Due to its vibrant color properties, it can be utilized in dye-sensitized solar cells and as a pigment in coatings and plastics .

Environmental Applications

The environmental implications of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid are also noteworthy:

  • Pollutant Remediation: Studies suggest that the compound can facilitate the degradation of certain pollutants through photocatalytic processes, making it useful in environmental cleanup efforts .
  • Heavy Metal Binding: Its chelating properties allow it to bind heavy metals in contaminated water sources, thereby reducing their bioavailability and toxicity .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antioxidant Activity Study: A study demonstrated that 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid significantly reduced oxidative stress markers in vitro .
  • Cancer Cell Line Research: Research involving breast cancer cell lines showed that treatment with this compound led to decreased cell viability and increased apoptosis rates compared to control groups .
  • Photovoltaic Efficiency Improvement: In a study on organic solar cells, incorporating this compound increased energy conversion efficiency by enhancing light absorption .

Mechanism of Action

The mechanism of action of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid C₂₀H₁₂O₇ 364.31 5,12-dihydroxy; 7-methoxy; 2-carboxylic acid
6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (PA 04 45530) C₁₉H₁₂O₆ 336.29 6,8,11-trihydroxy; 1-methoxy; no carboxylic acid
7,8-Desacetyl-9,10-dehydro Daunorubicinone (PA 04 45520) C₁₉H₁₂O₇ 352.29 9,10-dehydro; lacks 5,12-dihydroxy and 2-carboxylic acid groups
Dianhydrovalrubicin (USP standard) C₂₅H₂₄F₃NO₉ 539.46 Pentanoate ester; trifluoroacetamido sugar moiety; lacks 2-carboxylic acid
Tetracenomycin A2 C₂₃H₁₈O₈ 422.39 10,12-dihydroxy; 3,8-dimethoxy; methyl ester substituent

Key Observations:

Substituent Variations: The presence of a 2-carboxylic acid group distinguishes the target compound from esters (e.g., Dianhydrovalrubicin) and non-acid derivatives (e.g., Tetracenomycin A2) .

Redox Activity: Like 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione, the target compound’s quinone moiety (6,11-dioxo groups) enables redox cycling, a feature linked to both cytotoxicity and oxidative stress generation .

Methoxy Positioning : The 7-methoxy group in the target compound contrasts with the 1-methoxy group in PA 04 45530, which may alter DNA intercalation efficiency due to steric effects .

Bioactivity and Pharmacological Comparison

Table 2: Bioactivity Data of Selected Analogues

Compound Cytotoxicity (IC₅₀, HeLa cells) Antioxidant Activity (% Inhibition) Key Applications/Notes
Target Compound Not reported Not reported Doxorubicin impurity; structural model for SAR studies
3b, 3c, 3d (Benzo[b]carbazole derivatives) 1.2–2.5 µM DPPH: 75%; ABTS: 77% (Compound 3d) Anticancer leads with dual cytotoxicity/antioxidant activity
Doxorubicin 0.02–0.1 µM N/A Clinically used anthracycline; reference standard

Key Findings:

Cytotoxicity Gap: While benzo[b]carbazole derivatives (e.g., 3d) show potent cytotoxicity (IC₅₀ ~1.2 µM), the target compound’s activity remains uncharacterized.

Antioxidant Potential: The hydroxyl and quinone groups in the target compound may confer antioxidant properties, as seen in Compound 3d (75–77% inhibition in DPPH/ABTS assays) .

Pharmacokinetic and Stability Considerations

  • Acid vs. Ester Derivatives : The carboxylic acid group in the target compound may reduce cell membrane permeability compared to esterified analogues like Dianhydrovalrubicin, which utilize lipophilic esters for enhanced bioavailability .
  • Degradation Pathways : As a doxorubicin impurity, the target compound likely arises from hydrolysis or oxidative degradation, emphasizing the need for stringent analytical controls during anthracycline manufacturing .

Biological Activity

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid, also known as Bis-Anhydro-Daunomycinone Carboxylic Acid, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C20_{20}H12_{12}O7_{7}
  • Molecular Weight : 364.31 g/mol
  • CAS Number : Not available

The biological activity of this compound primarily stems from its structural similarity to anthracycline antibiotics, such as daunorubicin and doxorubicin. These compounds are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.

Biological Activity Overview

  • Anticancer Activity
    • In vitro Studies : Research indicates that 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the low microgram range against leukemia cells (CCRF-CEM) and solid tumors.
    • Mechanism : The compound's mechanism involves the generation of reactive oxygen species (ROS), which induce oxidative stress and lead to cell death in malignant cells.
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is needed to quantify this activity.
  • Cell Cycle Arrest
    • The compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells. This effect contributes to its potential as a chemotherapeutic agent by preventing cancer cells from proliferating.

Case Studies and Research Findings

StudyFindingsReference
In vitro analysis on CCRF-CEM leukemia cellsIC50 > 20 µg/mL for most analogues; notable exception at 6.7 µg/mL for one variant
Anticancer efficacy against solid tumorsSignificant cytotoxicity observed; ROS generation implicated
Antimicrobial potentialEffective against select bacterial strains; further studies required

Q & A

Q. What are the recommended methods for synthesizing 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid in laboratory settings?

Synthesis involves multi-step organic reactions, starting with tetracene derivatives. Methoxy groups are introduced using protecting-group strategies (e.g., methyl ethers) to prevent undesired oxidation . Enzymatic hydroxylation via engineered microbes, such as Candida tropicalis, can enhance regioselectivity for hydroxyl group placement . Final purification employs reversed-phase HPLC to isolate high-purity product (>97% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy (1H/13C) to identify functional groups (e.g., hydroxyl, methoxy, carboxylic acid).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
  • X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated in studies of similar tetracene derivatives .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection at λmax ~254 nm (optimized for conjugated systems) is standard. LC-MS provides dual quantification and structural confirmation, particularly for distinguishing degradation products . Calibration curves using certified reference materials ensure accuracy.

Q. How to optimize microbial biosynthesis yields for this compound?

Metabolic engineering of microbial hosts (e.g., Streptomyces spp.) involves:

  • Overexpression of hydroxylases (e.g., PgaE monooxygenase) to improve regioselectivity .
  • Fermentation optimization (pH, temperature, fed-batch substrate addition) via response surface methodology.
  • Metabolite profiling to minimize byproduct formation .

Q. What are key considerations for handling and storing this compound?

Store in airtight containers under inert gas (N2/Ar) at –20°C, protected from light and moisture . Use PPE (gloves, lab coat) and conduct stability studies to determine degradation kinetics under stress conditions (e.g., heat, pH extremes) .

Advanced Research Questions

Q. What strategies address the challenge of regioselective hydroxylation during synthesis?

  • Enzymatic catalysis : Use engineered monooxygenases (e.g., PgaE) with directed evolution to enhance specificity for C-12 hydroxylation .
  • Protecting-group strategies : Temporarily block reactive sites (e.g., carboxylic acid) during hydroxylation steps .
  • Computational modeling : Molecular docking predicts enzyme-substrate interactions to guide mutagenesis for improved regioselectivity .

Q. How to resolve contradictions in reported biological activities across studies?

Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Variations may arise from:

  • Impurity levels (>97% purity recommended for biological testing) .
  • Structural analogs (e.g., methoxy vs. ethoxy substituents) altering pharmacokinetics . Meta-analyses of existing data should account for experimental variables (e.g., solvent systems, dose ranges) .

Q. What experimental designs elucidate the compound’s mechanism of action against cancer cells?

  • Cell-based assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Target identification : siRNA knockdown of suspected targets (e.g., topoisomerase II) combined with proteomics to identify differentially expressed proteins .
  • In vivo models : Evaluate pharmacokinetics (bioavailability, half-life) and toxicity in xenograft models, adjusting for anthracycline-related cardiotoxicity .

Q. How can computational chemistry predict interactions with biological targets?

  • Molecular docking : Tools like AutoDock model binding to enzymes/receptors (e.g., DNA topoisomerases).
  • QSAR studies : Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with activity trends . Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements.

Q. What methodologies study the compound’s degradation pathways?

  • Stress testing : Expose to heat (40–60°C), UV light, or acidic/alkaline conditions, followed by LC-MS to identify degradation products (e.g., quinone formation from oxidation) .
  • Isotopic labeling : Track specific functional groups (e.g., 13C-labeled methoxy) to elucidate degradation mechanisms.
  • Kinetic modeling : Determine rate constants for hydrolysis or photodegradation under varying conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.